4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide
Description
4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide (referred to as Compound 11 in some sources) is a bis-sulfonamide featuring two 4-methylbenzenesulfonamide groups connected via a triethylene glycol-like chain (ethoxyethoxyethyl linker). Its synthesis involves treating 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride and triethylamine in dry dichloromethane, yielding the product in high purity and significant yield . The compound’s structure is characterized by flexibility due to the ethoxy chain, which may enhance solubility and bioavailability compared to rigid analogs.
Properties
IUPAC Name |
4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6S2/c1-17-3-7-19(8-4-17)29(23,24)21-11-13-27-15-16-28-14-12-22-30(25,26)20-9-5-18(2)6-10-20/h3-10,21-22H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLTJJCUQYAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOCCOCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group that is known for its antibacterial properties, and an ether linkage that may enhance its bioavailability.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound contains a benzenesulfonamide moiety, which is critical for its biological activity.
- Substituents : The presence of methyl and ethoxy groups may influence the pharmacokinetics and pharmacodynamics of the compound.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. Various studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens. For instance:
- In Vitro Studies : Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria .
- Clinical Relevance : The effectiveness of these compounds in treating infections has been well-documented, with particular emphasis on their role in managing urinary tract infections and respiratory infections.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of sulfonamide derivatives. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases:
- Cytokine Modulation : In vitro assays have shown that certain sulfonamides can reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing chronic inflammatory conditions .
- Case Studies : Clinical case studies have reported improvements in patients with inflammatory diseases following treatment with sulfonamide derivatives, highlighting their therapeutic potential beyond antimicrobial applications .
Anticancer Activity
Emerging evidence suggests that this class of compounds may possess anticancer properties:
- Mechanisms of Action : Studies indicate that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Research Findings : A recent investigation demonstrated that a related sulfonamide compound inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structure : Contains a central benzilideneaniline group linking two benzenesulfonamide moieties, introducing rigidity and planarity .
- Activity : ATP-competitive dual inhibitor of sphingosine kinases SphK1/2 (Ki = 27 μM for SphK1; 7 μM for SphK2), with implications in cancer and inflammation .
- Key Differences :
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Features a 5-methyloxazole substituent on the sulfonamide nitrogen, introducing heterocyclic diversity .
- Activity : Synthesized for antimicrobial screening, leveraging sulfonamide’s historical role in targeting bacterial dihydropteroate synthase (DHPS) .
- Compound 11’s bis-sulfonamide design may confer broader enzyme inhibition but lacks the oxazole’s heterocyclic pharmacophore .
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
- Structure : Incorporates a chiral cyclohexyl ring, introducing stereochemical complexity and conformational constraints .
- Activity : Marketed as a drug intermediate, likely for chiral-specific targets such as proteases or kinases .
- Compound 11’s lack of stereocenters simplifies synthesis and scalability .
4-METHYL-N-{2-[(4-METHYLPHENYL)SULFONYLAMINO]ETHYL}BENZENESULFONAMIDE
- Structure : A tris-sulfonamide with branched alkylamine linkages, significantly increasing molecular weight and complexity .
- Key Differences :
Comparative Data Table
Q & A
Q. What are the established synthesis routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step reactions involving sulfonamide coupling and etherification. A validated method includes:
- Step 1 : Reacting 2-aminobenzyl alcohol with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) with sodium carbonate to form the sulfonamide intermediate .
- Step 2 : Oxidation of the intermediate using MnO₂ to introduce the aldehyde group.
- Purification : Column chromatography (silica gel) and recrystallization from n-hexane/CCl₄ yield high-purity crystals (>95%) suitable for X-ray analysis .
- Key considerations : Monitor reaction temperature (20–25°C) and stoichiometric ratios to avoid side products like over-oxidized derivatives.
Q. How is structural characterization performed for this sulfonamide derivative?
- X-ray crystallography confirms bond angles and spatial arrangement, e.g., tetrahedral geometry at sulfur (S1) and planar trigonal geometry at nitrogen (N1) .
- Spectroscopic methods : Use / NMR to verify substituent positions (e.g., methyl and ethoxy groups) and FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) and fragmentation patterns to validate the structure .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Reported in polar aprotic solvents (e.g., DMSO, THF) but limited in water. Conflicting solubility data (e.g., >61.3 µg/mL in some studies) may arise from crystallinity variations or impurities .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of sulfonamide bonds. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can biological activity be systematically evaluated for this compound?
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., human CA-II) using stopped-flow CO₂ hydration methods. Compare IC₅₀ values with acetazolamide as a positive control .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Validate selectivity via non-malignant cell lines (e.g., HEK-293) .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
- Degradation studies : Simulate abiotic hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, 300–400 nm) to identify breakdown products via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
- Ecotoxicity : Conduct acute/chronic exposure tests on soil microorganisms (e.g., Pseudomonas putida) to evaluate growth inhibition and metabolic disruption .
Q. How should researchers address discrepancies in physicochemical or bioactivity data?
- Controlled replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables.
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and differential scanning calorimetry (DSC) to detect polymorphic forms .
- Meta-analysis : Compare datasets across studies (e.g., PubChem, Acta Crystallographica) to identify trends or outliers in solubility or potency .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase). Validate with crystallographic data from related sulfonamides .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in target proteins .
Methodological Best Practices
- Synthesis : Prioritize inert atmospheres (N₂/Ar) and anhydrous solvents to minimize oxidation byproducts .
- Bioassays : Include vehicle controls (e.g., DMSO) to account for solvent-induced cytotoxicity .
- Environmental studies : Follow OECD guidelines for reproducibility and regulatory relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
